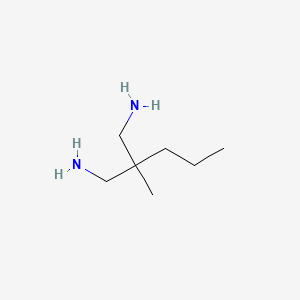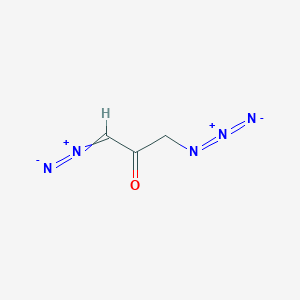
3-Azido-1-diazonioprop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-1-diazonioprop-1-en-2-olate is a chemical compound with the molecular formula C3H3N4O. It is known for its unique structure, which includes both azide and diazonium functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Azido-1-diazonioprop-1-en-2-olate can be synthesized through a diazo-transfer reaction. One common method involves the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) as a diazo-transfer reagent. This reaction is typically carried out under mild conditions, often in the presence of a base such as 4-(N,N-dimethyl)aminopyridine (DMAP) or a stronger base like alkylamine or DBU .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-1-diazonioprop-1-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or lithium azide (LiN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Wissenschaftliche Forschungsanwendungen
3-Azido-1-diazonioprop-1-en-2-olate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Azido-1-diazonioprop-1-en-2-olate involves its reactivity with various nucleophiles and electrophiles. The azide group is highly nucleophilic, allowing it to participate in cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to label and modify biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azido-2,3-dideoxythymidine (AZT): An antiviral compound used in the treatment of HIV/AIDS.
3-Azido-1-propanol: Used in strain-promoted azide-alkyne cycloaddition reactions.
3-Azido-1,3-dinitroazetidine (ADNAZ): An energetic material with applications in explosives.
Uniqueness
3-Azido-1-diazonioprop-1-en-2-olate is unique due to its combination of azide and diazonium functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
91459-49-3 |
|---|---|
Molekularformel |
C3H3N5O |
Molekulargewicht |
125.09 g/mol |
IUPAC-Name |
1-azido-3-diazopropan-2-one |
InChI |
InChI=1S/C3H3N5O/c4-6-1-3(9)2-7-8-5/h1H,2H2 |
InChI-Schlüssel |
PEIRLKZFCLKLGN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
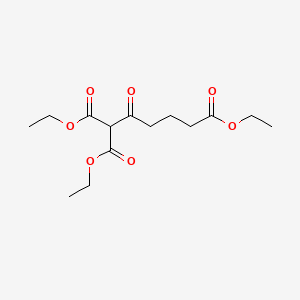
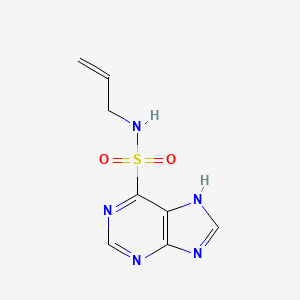
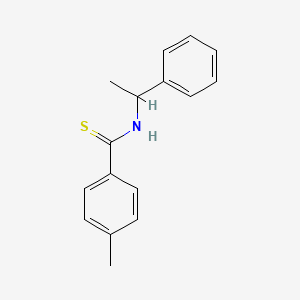
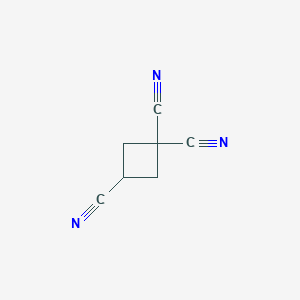
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
